Methyl formate

Description

Properties

IUPAC Name |

methyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIHFWKZFHZASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2, Array | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025609 | |

| Record name | Methyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27 °F. Less dense than water Vapors heavier than air., Liquid, Colorless liquid with a pleasant odor. [Note: A gas above 89 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor., Colorless liquid with a pleasant odor. [Note: A gas above 89 °F.] | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

88.7 °F at 760 mmHg (NTP, 1992), 31.5 °C, 32 °C, 89 °F | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-26 °F (NTP, 1992), -2 °F, -2 °F (-19 °C) (Closed Cup), -19 °C, -26 °F | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), 28.35 kJ/mol at 25 °C, Soluble in ether, chloroform; miscible with ethanol, In water, 230,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 30 (good), 30% | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.987 at 15 °C/15 °C, DENSITY OF SATURATED AIR: 1.83 (AIR= 1), Relative density (water = 1): 0.97, 0.98 | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air= 1), Relative vapor density (air = 1): 2.1, 2.07 | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at 61 °F ; 476 mmHg at 68 °F (NTP, 1992), 585.7 [mmHg], 585.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 64, 476 mmHg | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: A gas above 89 degrees F]. | |

CAS No. |

107-31-3 | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MPH591FTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LQ882F48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-147.6 °F (NTP, 1992), -99.8 °C, -100 °C, -148 °F | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl Formate

For Researchers, Scientists, and Drug Development Professionals

Methyl formate (B1220265) (HCOOCH₃), also known as methyl methanoate, is the simplest carboxylic acid ester.[1] It is a colorless, volatile liquid with a characteristic ethereal and pleasant odor.[2][3] This document provides an in-depth overview of its core physical and chemical properties, tailored for professionals in research and development.

Physical Properties

Methyl formate is a clear, mobile liquid at standard conditions.[3] It is less dense than water and its vapors are heavier than air.[2] Due to its low boiling point, it is a gas at temperatures above 89°F (31.7°C).[2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Citations |

| Molecular Formula | C₂H₄O₂ | [2] | |

| Molecular Weight | 60.05 | g/mol | [4][5] |

| Boiling Point | 31.5 - 34 | °C | [2][3][5] |

| Melting Point | -99.8 to -100 | °C | [5][6] |

| Density | 0.974 - 0.977 | g/mL at 20°C | [3][4][5] |

| Vapor Pressure | 476 | mmHg at 20°C | [4][7] |

| 64 | kPa at 20°C | [2] | |

| Vapor Density | 2.07 - 2.1 | (Air = 1) | [4][5] |

| Solubility in Water | 230,000 - 300,000 | mg/L at 20-25°C | [2][3][7] |

| Flash Point | -19 to -27 | °C | [2][7] |

| Autoignition Temperature | 449 - 456 | °C | [4][7] |

| Refractive Index | 1.341 - 1.346 | at 20°C | [5][8] |

| Lower Explosive Limit | 5 | % in Air | [4] |

| Upper Explosive Limit | 23 | % in Air | [4][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are found in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic peaks for the C=O stretch at approximately 1754 cm⁻¹, the C-O stretch around 1207 cm⁻¹, and various C-H stretching and bending vibrations.[9]

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is simple, showing two signals corresponding to the two types of protons in the molecule.[10]

Chemical Properties and Reactivity

This compound is a flammable and reactive compound. It is considered stable under normal conditions but can react violently with certain substances.[3][11]

Reactivity Profile

-

Hydrolysis : this compound slowly reacts with water to hydrolyze into formic acid and methanol (B129727).[3][4] This reaction is equilibrium-limited but can be catalyzed by acids.[7][12] The hydrolysis half-life is significantly dependent on pH, being much faster under basic conditions.[3]

-

Combustion : It burns readily, though the flame can be nearly invisible.[7] The combustion products are carbon dioxide and water.[7] Thermodynamic and kinetic models for its combustion have been developed.[13]

-

Aminolysis : Reaction with ammonia (B1221849) yields formamide (B127407) or dimethylformamide.[7]

-

Reactivity with Acids and Bases : It reacts with acids, liberating heat along with the formation of an alcohol and an acid.[4] Heat is also generated upon reaction with caustic solutions.[4]

-

Oxidizing Agents : It can react vigorously or ignite when in contact with strong oxidizing agents.[4][11]

-

Metals : Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[4]

The hydrolysis of this compound is a key chemical reaction, particularly in the industrial production of formic acid.[14][15]

Experimental Protocols

Detailed experimental procedures for determining the physical and chemical properties of substances are extensive. Below is a generalized workflow for the laboratory synthesis of this compound, as this is a foundational procedure.

Laboratory Synthesis of this compound

This compound can be synthesized in the laboratory via the condensation reaction of methanol and formic acid.[1]

Methodology:

-

Reaction Setup : Anhydrous formic acid and dry methanol are combined in a reaction flask.[7] While formic acid is a strong enough acid to catalyze the reaction itself, a desiccant like anhydrous calcium chloride can be added.[7]

-

Esterification : The mixture is heated to initiate the esterification reaction. Due to the low boiling point of this compound, it will vaporize as it is formed.[7]

-

Purification : The vaporized this compound is collected via fractional distillation.[7] The resulting distillate can be further purified by washing with a solution to remove water and methanol impurities, followed by drying with a suitable drying agent like anhydrous magnesium sulfate.[7]

Safety and Handling

This compound is an extremely flammable liquid and vapor.[16][17] It is harmful if inhaled or swallowed and causes irritation to the eyes, skin, and respiratory tract.[16][18] Due to its high volatility and low flash point, it readily forms explosive mixtures with air.[3] Proper personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling this chemical.[16] It should be stored in a cool, well-ventilated area away from sources of ignition.[17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 107-31-3 [chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Methylformiat reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [chemister.ru]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. This compound, 107-31-3 [thegoodscentscompany.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound(107-31-3) 1H NMR spectrum [chemicalbook.com]

- 11. fireengineering.com [fireengineering.com]

- 12. scribd.com [scribd.com]

- 13. Methyl Butanoate and this compound | Combustion [combustion.llnl.gov]

- 14. scite.ai [scite.ai]

- 15. globallcadataaccess.org [globallcadataaccess.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. lobachemie.com [lobachemie.com]

A Technical Guide to the Physicochemical Properties of Methyl Formate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling point and vapor pressure of methyl formate (B1220265) (HCOOCH₃), a volatile organic compound with applications ranging from a solvent in quick-drying finishes to a blowing agent for polyurethane foams.[1][2] The data and methodologies presented are intended to support laboratory research, chemical process design, and safety assessments.

Physicochemical Data Summary

Methyl formate is a colorless liquid known for its ethereal odor, high vapor pressure, and low boiling point.[1][3] Accurate data for these physical properties are critical for handling, storage, and application.

| Property | Value | Conditions |

| Boiling Point | 31.5 °C (88.7 °F) | At 101.325 kPa (760 mmHg) |

| Boiling Point | 32 °C (90 °F) | At standard pressure |

| Boiling Point | 32-34 °C | Literature range |

| Temperature | Vapor Pressure (kPa) | Vapor Pressure (mmHg) | Vapor Pressure (psi) |

| 16.1 °C (61 °F) | 53.3 | 400 | 7.73 |

| 20 °C (68 °F) | 63.5 | 476 | 9.21 |

| 20 °C (68 °F) | 64.0 | 480 | 9.28 |

| 55 °C (131 °F) | 226.2 | 1697 | 32.81 |

Experimental Protocols

The determination of boiling point and vapor pressure requires standardized, reproducible methods to ensure data quality and comparability. The following sections detail the principles behind common experimental protocols for these measurements.

Boiling Point Determination (Ref: ASTM D1120)

The equilibrium boiling point is determined by measuring the temperature of a liquid boiling under equilibrium conditions at atmospheric pressure.[7]

Methodology:

-

Apparatus: The setup typically consists of a round-bottom, short-neck glass flask, a water-cooled reflux condenser, a calibrated partial immersion thermometer, and a heat source such as an electric heating mantle.[7][8]

-

Procedure: A specified volume of the sample (e.g., this compound) is placed in the flask with boiling chips to ensure smooth boiling.[7] The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is immersed in the liquid, away from the direct heat source.

-

Equilibrium Boiling: The sample is heated until it boils and the temperature reading stabilizes. This stable temperature, where the vapor and liquid phases are in equilibrium, is recorded as the boiling point.[7][9]

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg or 101.325 kPa) using established correction factors if the measurement is performed at a different ambient pressure.

Vapor Pressure Determination (Ref: OECD Test Guideline 104 - Static Method)

The static method is a direct technique for measuring the vapor pressure of a liquid or solid in a closed system once equilibrium is established.[10][11]

Methodology:

-

Apparatus: A constant-temperature sample cell equipped with a pressure transducer and a temperature sensor. The system must be vacuum-tight.

-

Procedure:

-

Sample Introduction: A small, degassed sample of the substance is introduced into the evacuated sample cell. Degassing, often done by repeated freeze-pump-thaw cycles, is crucial to remove dissolved air or other volatile impurities.[10] .

-

Equilibration: The cell is brought to a precise, stable temperature. The substance begins to evaporate, and the pressure inside the sealed cell increases.[10]

-

Measurement: The pressure is monitored until it reaches a constant value, indicating that the rate of evaporation equals the rate of condensation. This stable pressure is the equilibrium vapor pressure of the substance at that specific temperature.[10][12]

-

-

Data Collection: To generate a vapor pressure curve, the procedure is repeated at several different temperatures.[11][13] For regulatory purposes, measurements at a minimum of two or three temperatures, typically between 0 and 50°C, are recommended to verify the linearity of the vapor pressure curve.[11][14]

Visualized Workflow: Static Vapor Pressure Measurement

The following diagram illustrates the logical workflow for determining vapor pressure using the static method as described in OECD Test Guideline 104.

Caption: Workflow for the Static Method of Vapor Pressure Measurement (OECD 104).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. store.astm.org [store.astm.org]

- 8. torontech.com [torontech.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. consilab.de [consilab.de]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

A Technical Guide to the Solubility of Methyl Formate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl formate (B1220265) in aqueous and organic media. The information is curated to support laboratory research, chemical synthesis, and formulation development by providing key data on solubility parameters, methodologies for its determination, and a visualization of its solvent compatibility.

Executive Summary

Methyl formate (HCOOCH₃), the simplest carboxylic acid ester, is a colorless, volatile liquid with a characteristic ethereal odor.[1][2][3][4] Its utility as a solvent, a reagent in organic synthesis, and a blowing agent is significantly influenced by its solubility profile.[3][5][6] This document consolidates quantitative solubility data, outlines standard experimental protocols for solubility determination, and presents a logical framework for understanding its miscibility with various solvent classes.

Quantitative Solubility Data

The solubility of this compound in water and its miscibility with common organic solvents are summarized below. The data has been compiled from various chemical databases and literature sources.

Solubility in Water

This compound exhibits significant, though not unlimited, solubility in water. This is attributed to its ability to act as a hydrogen bond acceptor. It is important to note that this compound slowly hydrolyzes in the presence of water to form formic acid and methanol (B129727).[1][2][5]

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Reference(s) |

| 20 | 30 | 300 | [3][4][7] |

| 25 | 23 | 230 | [1][2][4] |

| Room Temperature | 23 wt% | - | [8] |

Note: Some sources indicate miscibility or high solubility without specifying exact values at all temperatures.[1][6]

Solubility in Organic Solvents

This compound is generally miscible with a wide range of common organic solvents. This high degree of miscibility is a key property for its application in various chemical processes.

| Solvent | Qualitative Solubility | Reference(s) |

| Acetone | Miscible, Readily Soluble | [4][8] |

| Chloroform | Soluble, Miscible | [1][2][4][9] |

| Diethyl Ether | Soluble, Readily Soluble | [1][2][4][8][9] |

| Ethanol | Miscible | [1][2][4][9] |

| Ethyl Acetate | Soluble | [4] |

| Glacial Acetic Acid | Miscible | [4] |

| Glycerin | Miscible | [2][5] |

| Methanol | Soluble, Miscible | [4][9][10] |

| Propylene Glycol | Miscible | [2][5] |

Experimental Protocol for Solubility Determination

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Solvent (e.g., deionized water, ethanol)

-

Analytical balance

-

Temperature-controlled water bath or incubator

-

Volumetric flasks and pipettes

-

Separatory funnel

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other analytical instrumentation for quantification (e.g., NMR, HPLC).

Procedure:

-

Preparation of Supersaturated Solution: In a sealed, temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath), add an excess amount of this compound to a known volume of the solvent. The amount of this compound should be more than what is expected to dissolve to ensure a saturated solution with an undissolved phase.

-

Equilibration: Vigorously agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant, controlled temperature. This ensures that the system reaches equilibrium, and the solvent is fully saturated with this compound.

-

Phase Separation: After equilibration, cease agitation and allow the two phases (the saturated solvent phase and the excess this compound phase) to separate completely. If the solvent is water, the less dense this compound will form the upper layer.

-

Sampling: Carefully extract a known volume of the saturated solvent phase using a calibrated pipette. It is crucial to avoid drawing any of the undissolved this compound phase.

-

Quantification:

-

Prepare a series of standard solutions of this compound in the pure solvent of known concentrations.

-

Analyze the collected sample and the standard solutions using a suitable analytical technique, such as gas chromatography.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the collected sample by interpolating from the calibration curve.

-

-

Data Reporting: Express the solubility as grams of this compound per 100 mL of solvent or in other appropriate units (e.g., molality, mole fraction) at the specified temperature.

Safety Precautions: this compound is highly flammable and has a low flash point.[1][11] All experimental work should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.

Visualization of Solubility Relationships

The following diagram illustrates the general solubility characteristics of this compound with different classes of solvents.

Caption: Logical relationship of this compound solubility.

Conclusion

This compound demonstrates a versatile solubility profile, being moderately soluble in water and highly miscible with a broad range of organic solvents. This makes it a valuable component in various chemical applications, from reaction media to formulation excipients. The quantitative data and generalized experimental protocol provided in this guide serve as a foundational resource for professionals in research and development. It is recommended to consult specific safety data sheets prior to handling this compound.

References

- 1. This compound | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 107-31-3 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound CAS#: 107-31-3 [m.chemicalbook.com]

- 6. This compound, 97%, may cont. up to ca 3% methanol 10,000 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 7. ICSC 0664 - this compound [inchem.org]

- 8. This compound | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 9. This compound [chemister.ru]

- 10. CAS 107-31-3丨this compound from China Manufacturer - Wolfa [wolfabio.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

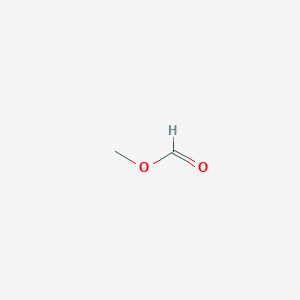

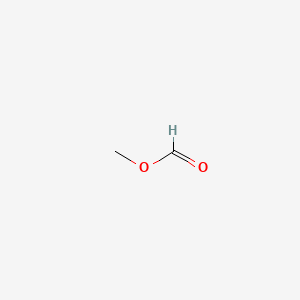

CAS number and molecular structure of methyl formate

An In-depth Technical Guide to Methyl Formate (B1220265)

Introduction

Methyl formate, systematically named methyl methanoate, is the methyl ester of formic acid and represents the simplest example of a carboxylate ester. It is a colorless, volatile liquid with an ethereal odor, high vapor pressure, and low surface tension.[1][2] This document provides a comprehensive technical overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The chemical structure of this compound consists of a formyl group bonded to a methoxy (B1213986) group.

-

Chemical Formula: C₂H₄O₂[1]

-

CAS Number: 107-31-3[1]

-

Molecular Weight: 60.05 g/mol [1]

-

Synonyms: Methyl methanoate, Formic acid methyl ester, R-611[1]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant, ethereal | [1] |

| Density | 0.98 g/cm³ (at 20 °C) | [1] |

| Melting Point | -100 °C (-148 °F; 173 K) | [1] |

| Boiling Point | 32 °C (90 °F; 305 K) | [1] |

| Solubility in Water | 30% (20°C), slowly hydrolyzes | [1] |

| Vapor Pressure | 634 hPa (476 mmHg) at 20°C | [1] |

| Flash Point | -19 °C (-2 °F) - closed cup | [2] |

| Autoignition Temp. | 449 °C (840 °F) | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Chemical Shifts | Reference |

| ¹H NMR | Two singlets: δ ≈ 8.0 ppm (1H, s, O=CH), δ ≈ 3.7 ppm (3H, s, OCH₃) | |

| ¹³C NMR | Two signals: δ ≈ 161 ppm (C=O), δ ≈ 51 ppm (OCH₃) | [3] |

| IR Spectroscopy | Strong C=O stretch: 1735-1750 cm⁻¹; C-O stretch: 1180-1200 cm⁻¹; C-H stretch: ~2900 cm⁻¹ | [4] |

| Mass Spectrometry | Molecular Ion [M]⁺: m/z 60; Base Peak: m/z 31 [OCH₃]⁺; Other fragments: m/z 29 [CHO]⁺, m/z 15 [CH₃]⁺ | [5] |

Synthesis and Production Protocols

This compound can be synthesized on both a laboratory and industrial scale through different methodologies.

Experimental Protocol 1: Laboratory Synthesis via Fischer Esterification

This protocol describes the direct esterification of formic acid with methanol (B129727). Formic acid is sufficiently acidic to catalyze the reaction itself, avoiding the need for a strong mineral acid which can cause decomposition.[6]

Materials and Equipment:

-

Anhydrous formic acid (≥95%)

-

Anhydrous methanol

-

Anhydrous calcium chloride (for drying)

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of anhydrous formic acid with 1.5-2 molar equivalents of anhydrous methanol. The excess methanol helps to shift the equilibrium towards the product side.

-

Esterification: Gently heat the mixture to reflux. The low boiling point of this compound (32 °C) means the reaction can proceed at a relatively low temperature. The product will begin to distill over.

-

Distillation and Collection: Collect the distillate, which will be a mixture of this compound, unreacted methanol, and traces of water. To maximize yield, a fractional distillation column is recommended.

-

Purification (Salting Out): Transfer the collected distillate to a separatory funnel. Wash the distillate multiple times with a saturated sodium chloride solution to remove the majority of the methanol.[7]

-

Drying: Separate the organic layer and dry it over a drying agent like anhydrous calcium chloride for several hours to remove residual water and methanol.[7]

-

Final Distillation: Perform a final, careful distillation of the dried product. Collect the fraction boiling at 31-32 °C to obtain pure this compound.[7]

Industrial Production Methods

Two primary routes are used for the large-scale industrial production of this compound.

1. Carbonylation of Methanol: This is the most common commercial method, practiced by companies like BASF.[1] It involves the reaction of methanol with carbon monoxide in the presence of a strong base catalyst.

-

Reaction: CH₃OH + CO → HCOOCH₃

-

Catalyst: Sodium methoxide (B1231860) (CH₃ONa) is typically used.

-

Conditions: The process is carried out at elevated temperatures (e.g., 70-110 °C) and high pressures (20-110 bar).[8]

-

Process Considerations: The catalyst is highly sensitive to water, so the carbon monoxide feedstock must be extremely dry.[1] The reaction is also highly exothermic, requiring efficient heat exchange systems.[2]

2. Dehydrogenation of Methanol: An alternative industrial process is the dehydrogenation of methanol, which produces this compound and hydrogen gas.

-

Reaction: 2 CH₃OH → HCOOCH₃ + 2 H₂

-

Catalyst: Copper-based catalysts are typically employed.

-

Conditions: The reaction is performed in a fixed-bed reactor at temperatures around 250 °C and ambient pressure.[9]

Key Applications and Chemical Pathways

This compound is a crucial C1 building block in the chemical industry.

Primary Uses:

-

Chemical Intermediate: It is a primary precursor for the manufacture of formamide, dimethylformamide (DMF), and formic acid.[1]

-

Blowing Agent: Due to its high vapor pressure and low global warming potential, it is used as a blowing agent for polyurethane foams, replacing CFCs, HCFCs, and HFCs.[1]

-

Solvent: It serves as a solvent for quick-drying finishes and lacquers.

-

Fumigant and Insecticide: It has been used as a fumigant for food and tobacco crops.[10]

The diagram below illustrates the synthesis of this compound and its subsequent conversion into key industrial chemicals.

Caption: Synthesis of this compound and its conversion to amides.

Safety and Handling

This compound is an extremely flammable liquid and vapor (GHS02) and is harmful if swallowed or inhaled (GHS07).[1]

Hazard Statements:

-

H224: Extremely flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated area, preferably a fume hood.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US4216339A - Process for the production of this compound - Google Patents [patents.google.com]

- 3. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

- 8. US6921833B1 - Method for the continuous production of this compound - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl formate (B1220265) (HCOOCH₃), a key chemical intermediate and solvent. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of methyl formate. The molecule contains two distinct proton environments and two unique carbon environments, leading to simple yet characteristic spectra.

¹H NMR Data

The ¹H NMR spectrum of this compound displays two singlets, corresponding to the formate proton and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.07 | Singlet | 1H | H-C(=O) |

| ~3.78 | Singlet | 3H | O-CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent used.[1]

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows two distinct signals, one for the carbonyl carbon and one for the methyl carbon.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C=O |

| ~51.5 | O-CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent used.[2][3]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium (B1214612) Oxide (D₂O)).[1][4][5] CDCl₃ is commonly used for nonpolar organic compounds.[4]

-

Transfer the solution to a clean 5 mm NMR tube.[4] The solution height should be around 4-5 cm.[4]

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added, which is assigned a chemical shift of 0.0 ppm.[1]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[4]

-

Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.[4]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C).[4]

-

Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans is typically required.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-oxygen single bonds.

IR Data

Key absorption bands in the infrared spectrum of this compound are summarized below.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~2900 | C-H stretch | Medium |

| ~1735-1750 | C=O stretch | Strong |

| ~1180-1200 | C-O stretch | Strong |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex set of absorptions unique to the molecule, which can be used for identification.[6]

Experimental Protocol for IR Spectroscopy

A typical protocol for acquiring an IR spectrum of liquid this compound is as follows:

-

Sample Preparation:

-

For a liquid sample like this compound, the spectrum can be obtained directly as a thin film.

-

Place a drop of this compound between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Gently press the plates together to form a thin liquid film.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty salt plates. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 500 cm⁻¹.[7][8]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

In electron ionization (EI) mass spectrometry, this compound (molecular weight: 60.05 g/mol ) undergoes fragmentation.[9]

| m/z | Ion Fragment | Relative Intensity |

| 60 | [HCOOCH₃]⁺• (Molecular Ion) | Present |

| 32 | [CH₃OH]⁺• | High |

| 31 | [CH₃O]⁺ | Base Peak |

| 29 | [CHO]⁺ | High |

| 15 | [CH₃]⁺ | Present |

The base peak in the mass spectrum of this compound is typically at m/z 31, corresponding to the methoxy (B1213986) cation [CH₃O]⁺. The molecular ion peak at m/z 60 is also observed.[10]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of this compound is as follows:

-

Sample Introduction:

-

Introduce a small amount of volatile liquid this compound into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

The sample is vaporized in the ion source.

-

-

Ionization:

-

In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).

-

-

Fragmentation:

-

The molecular ions are high-energy species and often fragment into smaller, more stable ions and neutral radicals.

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

References

- 1. methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound(107-31-3) 13C NMR spectrum [chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. aanda.org [aanda.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

- 10. mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1H NMR Spectrum Analysis of Methyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl formate (B1220265). It includes a detailed examination of the spectral data, a comprehensive experimental protocol for sample preparation and analysis, and a visualization of the molecular structure and proton environments.

Spectral Data Summary

The 1H NMR spectrum of methyl formate is characterized by two distinct signals, reflecting the two different chemical environments of the protons in the molecule.[1] The key quantitative data are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Formyl Proton (-CHO) | 8.07 | Singlet | 1H | 0 |

| Methyl Protons (-OCH₃) | 3.76 | Singlet | 3H | 0 |

Note: Data acquired in CDCl₃ on a 90 MHz spectrometer.[2]